molecular formula C21H26N2O3 B12456986 N-(1-phenylethyl)-N'-(4-propoxyphenyl)butanediamide

N-(1-phenylethyl)-N'-(4-propoxyphenyl)butanediamide

Cat. No.: B12456986
M. Wt: 354.4 g/mol
InChI Key: GXFHOEWQBTUNMD-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-N’-(4-propoxyphenyl)butanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-N’-(4-propoxyphenyl)butanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-phenylethylamine and 4-propoxybenzoyl chloride.

    Amidation Reaction: The key step involves the reaction of 1-phenylethylamine with 4-propoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(1-phenylethyl)-N’-(4-propoxyphenyl)butanediamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-N’-(4-propoxyphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-N’-(4-propoxyphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-N’-(4-methoxyphenyl)butanediamide
  • N-(1-phenylethyl)-N’-(4-ethoxyphenyl)butanediamide
  • N-(1-phenylethyl)-N’-(4-butoxyphenyl)butanediamide

Uniqueness

N-(1-phenylethyl)-N’-(4-propoxyphenyl)butanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N'-(1-phenylethyl)-N-(4-propoxyphenyl)butanediamide

InChI

InChI=1S/C21H26N2O3/c1-3-15-26-19-11-9-18(10-12-19)23-21(25)14-13-20(24)22-16(2)17-7-5-4-6-8-17/h4-12,16H,3,13-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

GXFHOEWQBTUNMD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CCC(=O)NC(C)C2=CC=CC=C2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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